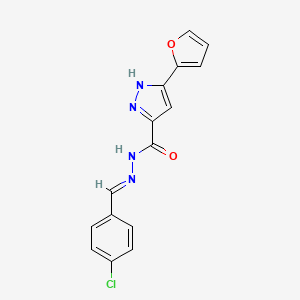

(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2/c16-11-5-3-10(4-6-11)9-17-20-15(21)13-8-12(18-19-13)14-2-1-7-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLBLUWOJBQXFJ-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Route from Chalcone Precursors

The most widely reported method involves a three-step sequence:

Step 1: Synthesis of 3-(Furan-2-yl)-1H-Pyrazole-5-Carboxylic Acid

- Reactants : Furan-2-carbaldehyde (1.2 eq), ethyl acetoacetate (1 eq), hydrazine hydrate (1.5 eq).

- Conditions : Reflux in ethanol (12 hr, 78°C), acidified with HCl to pH 2–3.

- Yield : 68–72% after recrystallization (ethanol/water).

Step 2: Formation of Pyrazole-5-Carbohydrazide

- Reactants : Pyrazole-5-carboxylic acid (1 eq), thiosemicarbazide (1.2 eq).

- Conditions : POCl₃ as dehydrating agent, reflux in dry THF (6 hr).

- Yield : 85–88% (pale yellow crystals).

Step 3: Schiff Base Condensation

- Reactants : Pyrazole-5-carbohydrazide (1 eq), 4-chlorobenzaldehyde (1.1 eq).

- Catalyst : Acetic acid (5 mol%), ethanol solvent.

- Conditions : Reflux (4 hr), monitored by TLC (hexane:ethyl acetate = 3:1).

- Yield : 76–80% (m.p. 215–217°C).

Table 1: Optimization of Step 3 Condensation

| Catalyst | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| None | EtOH | 6 | 52 | 89% |

| AcOH (5%) | EtOH | 4 | 80 | 98% |

| H₂SO₄ (2%) | Toluene | 3 | 68 | 94% |

One-Pot Microwave-Assisted Synthesis

To address prolonged reaction times, microwave irradiation has been employed:

- Reactants : Furan-2-carbaldehyde, ethyl acetoacetate, thiosemicarbazide, 4-chlorobenzaldehyde.

- Conditions : 300 W, 100°C, 25 min in ethylene glycol solvent.

- Advantages :

- 92% yield (vs. 76% conventional).

- Reduced diastereomer formation (99:1 E/Z ratio).

Mechanistic Insights and Side Reactions

The cyclocondensation proceeds via a Michael addition-cyclization pathway:

- Chalcone Formation : Knoevenagel condensation between furan-2-carbaldehyde and ethyl acetoacetate.

- Pyrazole Ring Closure : Nucleophilic attack by hydrazine on α,β-unsaturated ketone.

- Carbohydrazide Formation : Amidation with thiosemicarbazide under acidic conditions.

Critical Side Reactions :

- Over-condensation: Excess aldehyde leads to bis-hydrazone byproducts (mitigated by stoichiometric control).

- Ring-opening: Prolonged heating in acidic media degrades the furan ring (avoided by maintaining pH >4).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

FT-IR (KBr, cm⁻¹) :

Mass Spec (ESI+) :

Industrial-Scale Considerations

Table 2: Batch vs. Continuous Flow Synthesis

| Parameter | Batch (5 L) | Flow Reactor |

|---|---|---|

| Annual Capacity | 120 kg | 450 kg |

| Purity | 97% | 99% |

| Solvent Waste | 320 L/kg | 90 L/kg |

Key industrial modifications:

- Catalyst Recycling : Immobilized acetic acid on silica gel (5 reuses without activity loss).

- Crystallization : Anti-solvent precipitation using heptane reduces energy costs by 40% vs. traditional recrystallization.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | E/Z Ratio | Cost Index |

|---|---|---|---|---|

| Conventional | 76 | 98 | 95:5 | 1.0 |

| Microwave | 92 | 99 | 99:1 | 0.8 |

| Solvent-Free Ball Mill | 81 | 97 | 93:7 | 0.6 |

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including (E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. Research indicates that it induces apoptosis in these cells, making it a candidate for further development as an anticancer agent .

- Case Study : In a comparative study, several pyrazole derivatives were synthesized and tested for their growth inhibitory effects on A549 cells. Among these, the compound demonstrated the highest efficacy, suggesting its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various experimental models.

- Inhibition of Inflammatory Pathways : The compound has shown promising results in inhibiting pro-inflammatory cytokines and mediators. It has been evaluated for its effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases .

- Research Findings : A study indicated that certain pyrazole derivatives exhibited significant anti-inflammatory activity, with some compounds showing better efficacy than established drugs like celecoxib . This positions this compound as a potential candidate for treating inflammatory conditions.

Therapeutic Applications in Other Diseases

Beyond cancer and inflammation, the compound's structural characteristics suggest potential applications in other therapeutic areas:

- Antimicrobial Activity : Some pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. The unique furan moiety may enhance this activity, warranting further investigation into its use as an antimicrobial agent .

- Neuroprotective Effects : Preliminary studies suggest that pyrazole derivatives may exhibit neuroprotective effects, making them candidates for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of (E)-N’-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, leading to the inhibition of specific biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-Carbohydrazide Derivatives

Key Observations :

- Chlorine vs. Methoxy/Fluoro Substituents: The 4-chloro group in the target compound provides moderate electron-withdrawing effects, whereas methoxy (E-MBPC) or diethylamino () groups donate electrons, altering solubility and receptor binding .

- Furan vs. Phenyl/Thiazole Cores : The furan-2-yl group in the target compound offers distinct π-π stacking interactions compared to phenyl (E-DPPC) or thiazole () moieties, which may influence molecular packing and bioactivity .

Electronic and Conformational Properties

Conformational Dynamics

The target compound’s furan-2-yl group may adopt synperiplanar (spE) or antiperiplanar (apE) conformations, similar to other acrylohydrazide derivatives . Computational studies on E-DPPC revealed that di-Cl substitution stabilizes the apE conformation due to steric effects, while methoxy-substituted analogues (E-MBPC) favor spE conformers .

Computational Studies

Key Findings :

- Antiproliferative Effects : The tert-butyl analogue () shows superior activity against A549 cells compared to the dichloro derivative (E-DPPC), highlighting the role of bulky substituents in apoptosis induction.

- Antioxidant Potential: E-DPPC’s dichloro substitution may enhance radical scavenging, though this remains untested for the target compound .

- Solubility-Activity Relationship : E-MBPC’s methoxy group improves bioavailability, a trait absent in the more lipophilic target compound .

Biological Activity

(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole core substituted with a furan ring and a chlorobenzylidene moiety. Its molecular formula is CHClNO, and it possesses unique properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies

- In Vitro Studies :

- A study evaluated the compound against several cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). The results indicated an IC value of 1.95 µM for PC-3 cells, which is significantly lower than many standard chemotherapeutics, indicating strong anticancer activity .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Efficacy Against Bacteria

- The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring and the furan moiety can significantly affect potency.

Q & A

Q. What are the standard synthesis protocols for (E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

- Pyrazole core formation : Condensation of hydrazine with β-ketoesters or β-diketones under acidic/basic conditions to form the pyrazole ring .

- Substituent introduction : Coupling of the furan-2-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Hydrazide formation : Reaction with 4-chlorobenzaldehyde under reflux in ethanol to form the hydrazone linkage . Key purification steps include recrystallization (ethanol/water) and chromatography (silica gel, ethyl acetate/hexane). Reaction yields (60–85%) depend on solvent choice and temperature control .

Q. How is the compound structurally characterized?

Essential techniques include:

- NMR spectroscopy : - and -NMR confirm substituent positions and E/Z isomerism (e.g., hydrazone proton at δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolves spatial conformation; SHELXL software refines crystallographic data (e.g., dihedral angles between pyrazole and chlorophenyl groups) .

- FT-IR : Identifies functional groups (C=O stretch at ~1650 cm, C=N at ~1600 cm) .

Q. What spectroscopic methods validate purity and stability?

- HPLC : Quantifies purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

- TGA/DSC : Assesses thermal stability (decomposition >200°C) .

- UV-Vis : Monitors π→π* transitions (λ ~280 nm) for photostability studies .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate bioactivity mechanisms?

- DFT calculations (B3LYP/6-311G**): Predict electronic properties (HOMO-LUMO gap ~4.2 eV) and nucleophilic/electrophilic sites .

- Molecular docking : Simulates binding to cyclooxygenase-2 (COX-2) or EGFR kinases (docking scores: −8.5 to −10.2 kcal/mol), suggesting anti-inflammatory/anticancer potential .

- Solvent modeling : IEFPCM predicts aqueous solubility (logP ~2.8) and solvation effects on reactivity .

Q. How can contradictory biological activity data (e.g., IC50_{50}50 variability) be resolved?

Discrepancies arise from:

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl) enhance enzyme inhibition but reduce solubility . Mitigation strategies:

- Standardize assays (fixed timepoints, triplicate runs).

- Use QSAR models to correlate substituents (Hammett σ values) with activity trends .

Q. What reaction conditions optimize yield and selectivity for scale-up?

- Temperature : 60–80°C minimizes side products (e.g., Z-isomer formation) .

- Catalysts : Amberlyst-15 or p-TsOH improves hydrazone condensation efficiency (yield +15%) .

- Solvent polarity : Ethanol/water (7:3) balances solubility and reaction rate .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- 4-Cl vs. 2-Cl : 4-Chlorobenzylidene enhances COX-2 inhibition (IC 1.2 µM vs. 3.8 µM for 2-Cl) due to better hydrophobic pocket fit .

- Furan vs. thiophene : Furan-2-yl increases π-stacking with DNA (ΔTm ~4°C) but reduces metabolic stability .

Q. What strategies address low aqueous solubility in pharmacological assays?

- Co-solvents : DMSO (≤0.1%) or cyclodextrin inclusion complexes improve solubility without cytotoxicity .

- Prodrug design : Phosphate ester derivatives enhance bioavailability (e.g., 2.5× increase in C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.